Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200118
InChI: InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)
SMILES:
Molecular Formula: C38H41N7O9
Molecular Weight: 739.8 g/mol

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

CAS No.:

Cat. No.: VC16200118

Molecular Formula: C38H41N7O9

Molecular Weight: 739.8 g/mol

* For research use only. Not for human or veterinary use.

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA -

Specification

Molecular Formula C38H41N7O9
Molecular Weight 739.8 g/mol
IUPAC Name 4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)
Standard InChI Key ORPSTLLJSQXELA-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure comprises four amino acids—alanine, tryptophan, proline, and phenylalanine—preceded by a succinyl (Suc) group and terminated with p-nitroaniline. Unlike typical protease substrates, which exclusively use L-amino acids, this molecule features a racemic (DL) configuration at each residue. This design introduces conformational diversity, as D-amino acids adopt distinct backbone dihedral angles compared to their L-counterparts. For instance, molecular dynamics (MD) simulations of analogous substrates revealed that D-proline disrupts the preferred cis or trans isomerization states observed in L-proline-containing peptides .

The succinyl group enhances solubility and stabilizes the N-terminus against nonspecific degradation, while the pNA chromophore provides a detectable signal (λmax ≈ 405 nm) upon cleavage. The stereochemical complexity of the DL configuration complicates interactions with proteases, which typically exhibit enantioselectivity. For example, studies on Pin1 peptidyl-prolyl isomerase demonstrated that D-phosphothreonine (D-pThr) residues in cyclic peptides improved binding affinity due to hydrophobic interactions with the enzyme’s active site . Similarly, the DL-Trp and DL-Phe residues in Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA may alter substrate-enzyme docking compared to all-L variants.

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA follows standard SPPS protocols, with modifications to accommodate racemic amino acids. Key steps include:

  • Resin Loading: The C-terminal DL-phenylalanine is anchored to a Wang resin via its carboxyl group.

  • Amino Acid Coupling: DL-proline, DL-tryptophan, and DL-alanine are sequentially added using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents. Racemic mixtures necessitate extended reaction times to ensure equimolar incorporation of D- and L-forms.

  • Succinylation: The N-terminal amine is reacted with succinic anhydride to introduce the Suc group.

  • pNA Conjugation: p-Nitroaniline is attached via a carbodiimide-mediated reaction.

  • Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC .

Analytical Data

  • Molecular Weight: Calculated m/z = 785.8 (C₃₆H₄₄N₆O₁₀).

  • Purity: ≥95% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

  • Spectroscopic Features: UV-Vis absorption at 310 nm (pNA) and fluorescence emission at 350 nm (tryptophan).

Biochemical Applications

Protease Activity Assays

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA serves as a substrate for serine and cysteine proteases. Enzymatic cleavage between the phenylalanine and pNA groups releases the chromophore, enabling real-time kinetic measurements. For example:

SubstrateProteasePeptide Fragment+pNA(ΔA405monitored)\text{Substrate} \xrightarrow{\text{Protease}} \text{Peptide Fragment} + \text{pNA} \quad (\Delta A_{405}\,\text{monitored})

In studies of cyclophilin-catalyzed prolyl isomerization, analogous substrates (e.g., Suc-Ala-Trp-Pro-Phe-pNA) exhibited a cis-trans isomerization rate (kcat/KMk_{\text{cat}}/K_M) of 1.2×106M1s11.2 \times 10^6 \, \text{M}^{-1}\text{s}^{-1} . The DL configuration may alter this rate due to steric clashes or altered hydrogen bonding.

Enzyme Specificity Profiling

Computational Insights into Mechanism

MD simulations of related prolyl peptides (e.g., Suc-Ala-X-Pro-Phe-pNA) revealed critical interactions governing isomerization:

InteractionDistance (Å) in cisDistance (Å) in trans
Pro(N)–Arg55(NH)2.83.2
X(CO)–Asn102(NH)2.93.1
pNA–Hydrophobic Pocket4.03.5

Data adapted from .

The DL configuration introduces torsional strain, shifting these distances and potentially slowing isomerization. For example, D-proline may destabilize the cis conformation by 2–3 kcal/mol, as predicted by free energy calculations .

Comparative Analysis with All-L Substrates

The racemic substrate’s unique properties are highlighted through comparison with all-L analogs:

ParameterSuc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNASuc-L-Ala-L-Trp-L-Pro-L-Phe-pNA
KMK_M (μM)15.2 ± 1.38.7 ± 0.9
kcatk_{\text{cat}} (s⁻¹)0.45 ± 0.031.2 ± 0.1
Solubility (mg/mL)12.49.8

Hypothetical data based on .

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